2-[2-(2-Azidoethoxy)ethoxy]ethanol, also known as Azido-PEG3-Alcohol, has been studied as a glucose analogue in the field of regenerative medicine . Due to its structural similarity to glucose, it can be used to investigate the effects of growth factors on cell behavior. Researchers can track the uptake of 2-[2-(2-Azidoethoxy)ethoxy]ethanol by cells, allowing them to understand how growth factors influence cellular metabolism and proliferation.
This compound has also shown promise as a polymerization agent for synthetic materials like poly(ethylene glycol) (PEG) and poly(lactic acid) (PLA) . The azide group (N3) on the molecule allows for efficient coupling with other molecules containing complementary functional groups, facilitating the creation of stable and well-defined polymers. These polymers have potential applications in drug delivery, tissue engineering, and other areas of bioengineering.
2-[2-(2-Azidoethoxy)ethoxy]ethanol exhibits chemiluminescent properties, meaning it emits light in response to a chemical reaction . This characteristic makes it a potential tool for detecting reactive oxygen species (ROS) within cells. ROS are molecules involved in cellular signaling and can contribute to various diseases. By monitoring the chemiluminescence of 2-[2-(2-Azidoethoxy)ethoxy]ethanol, researchers can gain insights into ROS production and oxidative stress within biological systems.
2-[2-(2-Azidoethoxy)ethoxy]ethanol is a chemical compound with the molecular formula C₆H₁₃N₃O₃ and a molecular weight of 175.19 g/mol. This compound features an azido functional group, which is characterized by the presence of nitrogen atoms bonded in a specific arrangement, making it suitable for various
The mechanism of action of 2-[2-(2-Azidoethoxy)ethoxy]ethanol depends on the specific application.
The azido group in 2-[2-(2-Azidoethoxy)ethoxy]ethanol allows for a range of chemical transformations. Notably, it can undergo:
While specific biological activities of 2-[2-(2-Azidoethoxy)ethoxy]ethanol are not extensively documented, compounds containing azido groups often exhibit interesting biological properties. Azides have been explored for their potential in drug delivery systems and as bioorthogonal labels in biochemical assays. The presence of multiple ethoxy groups may enhance solubility and biocompatibility, making this compound a candidate for further biological studies.
The synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethanol typically involves the following steps:
The unique structure of 2-[2-(2-Azidoethoxy)ethoxy]ethanol lends itself to various applications:
Interaction studies involving 2-[2-(2-Azidoethoxy)ethoxy]ethanol primarily focus on its reactivity with other functional groups. For instance, its ability to form stable triazole linkages with alkynes makes it a valuable tool in bioconjugation strategies. Additionally, studies may explore its interactions with proteins or nucleic acids when used as a labeling agent.
Several compounds share structural similarities with 2-[2-(2-Azidoethoxy)ethoxy]ethanol. Here are some notable examples:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
1-Azido-3-hydroxypropan-2-ol | Contains an azido and hydroxy group | Potential for dual reactivity |
3-Azidopropanol | Simple azido alcohol | Less complex structure |
Polyethylene glycol with azide functionality | Long-chain polymer | Increased solubility and biocompatibility |
4-Azidobutylamine | Azido group attached to an amine | Useful in amine coupling reactions |
Uniqueness: The multiple ethoxy groups in 2-[2-(2-Azidoethoxy)ethoxy]ethanol enhance its solubility and reactivity compared to simpler azides, making it particularly versatile for applications requiring high reactivity and compatibility with biological systems.
Irritant